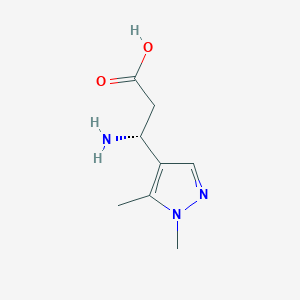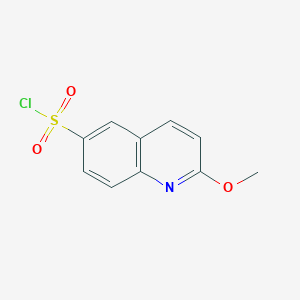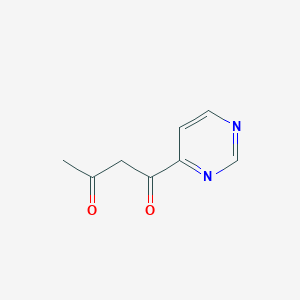
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Applications De Recherche Scientifique
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with a different substitution pattern on the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
2-(2-methoxy-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2S/c1-9-6-7-5(2-3-8)4-10-6/h4,8H,2-3H2,1H3 |
Clé InChI |
SKDWUYPWWLQCFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CS1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)

![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)







![1-[5-(4-Bromo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13070250.png)
